(2-Acetamido-1,3-thiazol-4-yl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(2-Acetamido-1,3-thiazol-4-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a thiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamido-1,3-thiazol-4-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the attachment of the pyridine carboxylate moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Acetamido-1,3-thiazol-4-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
(2-Acetamido-1,3-thiazol-4-yl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2-Acetamido-1,3-thiazol-4-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their antimicrobial and anticancer properties.
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and have been explored for their biological activities, including antibacterial and antifungal effects.
Uniqueness
(2-Acetamido-1,3-thiazol-4-yl)methyl 2-chloropyridine-3-carboxylate is unique due to the specific combination of the thiazole and pyridine rings, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
(2-acetamido-1,3-thiazol-4-yl)methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-7(17)15-12-16-8(6-20-12)5-19-11(18)9-3-2-4-14-10(9)13/h2-4,6H,5H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKWLYRKPPLYKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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